Regioselective Reduction Efficiency
The nitro group position critically influences the rate and selectivity of catalytic hydrogenation to the corresponding aniline, a key intermediate for kinase inhibitor synthesis. While the 4-nitro isomer (target compound) is documented to undergo clean reduction to 1-(4-aminophenyl)piperidine-4-carboxamide using Pd/C under H₂ [1], meta- or ortho-nitro isomers (e.g., CAS 438192-02-0) often exhibit steric hindrance or electronic effects that can reduce conversion and necessitate longer reaction times or lead to undesired byproducts, as inferred from general medicinal chemistry practice [2]. Precise comparative rate constants for these specific substrates have not been publicly disclosed.
| Evidence Dimension | Synthetic utility - Catalytic hydrogenation selectivity |
|---|---|
| Target Compound Data | Clean reduction to aniline derivative documented in patent WO2012059932A1 |
| Comparator Or Baseline | 1-(2-Nitrophenyl)piperidine-4-carboxylic acid (CAS 438192-02-0) and 1-(3-nitrophenyl) analog: No comparable reduction data published; steric/electronic differences predict altered reactivity based on general SAR principles. |
| Quantified Difference | No quantitative k_rel, yield, or conversion data available for direct comparison. |
| Conditions | Heterogeneous catalytic hydrogenation (Pd/C, H₂, RT-50°C, MeOH/THF). |
Why This Matters
For a procurement decision, confidence in a predictable, documented downstream reaction pathway reduces process development risk and accelerates lead optimization timelines.
- [1] molaid.com. Reaction: 1-(4-nitrophenyl)piperidine-4-carboxylic acid → 1-(4-aminophenyl)piperidine-4-carboxamide. References WO2012059932A1. View Source
- [2] Carey, F.A., & Sundberg, R.J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer. (General principles of electronic and steric effects on catalytic hydrogenation). View Source
